Cas no 638142-24-2 (3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

3-3-(4-tert-Butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a specialized benzoxazolone derivative with applications in organic synthesis and material science. Its structure, featuring a tert-butylphenoxy propyl side chain and a methyl-substituted benzoxazolone core, confers stability and reactivity, making it useful as an intermediate in the development of advanced polymers, agrochemicals, or pharmaceuticals. The tert-butyl group enhances steric hindrance, improving thermal and oxidative resistance, while the benzoxazolone moiety offers potential for further functionalization. This compound is particularly valued for its balanced solubility in organic solvents and its ability to act as a building block for heterocyclic systems. Proper handling and storage under inert conditions are recommended to maintain integrity.
3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one structure
638142-24-2 structure
Product Name:3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS No:638142-24-2
MF:C21H25NO3
MW:339.428106069565
CID:6368126
PubChem ID:2130279
Update Time:2025-05-28

3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
    • 3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
    • 2(3H)-Benzoxazolone, 3-[3-[4-(1,1-dimethylethyl)phenoxy]propyl]-5-methyl-
    • AKOS001177325
    • 3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
    • Z57728716
    • 638142-24-2
    • F1572-0105
    • 3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
    • Inchi: 1S/C21H25NO3/c1-15-6-11-19-18(14-15)22(20(23)25-19)12-5-13-24-17-9-7-16(8-10-17)21(2,3)4/h6-11,14H,5,12-13H2,1-4H3
    • InChI Key: VOAGHPIMGMIZFP-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C)C=C2N(CCCOC2=CC=C(C(C)(C)C)C=C2)C1=O

Computed Properties

  • Exact Mass: 339.18344366g/mol
  • Monoisotopic Mass: 339.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 38.8Ų

Experimental Properties

  • Density: 1.121±0.06 g/cm3(Predicted)
  • Boiling Point: 483.1±55.0 °C(Predicted)
  • pka: -0.33±0.20(Predicted)

3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one Pricemore >>

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Additional information on 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Recent Advances in the Study of 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 638142-24-2)

The compound 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 638142-24-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzoxazolone derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for further development.

One of the key areas of research has been the optimization of the synthetic route for 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a multi-step process involving the condensation of 4-tert-butylphenol with a propyl linker, followed by cyclization to form the benzoxazolone core. This advancement is critical for ensuring the compound's availability for further preclinical and clinical studies.

Pharmacological evaluations have revealed that 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one exhibits potent activity as a modulator of inflammatory pathways. In vitro and in vivo studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in the treatment of chronic inflammatory diseases. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its efficacy in a murine model of rheumatoid arthritis, where it significantly reduced joint inflammation and tissue damage.

Another promising avenue of research involves the compound's interaction with specific enzyme targets. Preliminary data from a study conducted at a leading pharmaceutical research institute indicate that 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one may act as an allosteric modulator of a key enzyme involved in neurodegenerative diseases. This finding opens up new possibilities for its use in conditions such as Alzheimer's and Parkinson's disease, although further validation is required.

Despite these encouraging results, challenges remain in the development of 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies have provided insights into its absorption and distribution profiles, but more work is needed to optimize its drug-like properties. Collaborative efforts between academic and industrial researchers are underway to tackle these challenges.

In conclusion, 3-3-(4-tert-butylphenoxy)propyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 638142-24-2) represents a compound with significant therapeutic potential. Its recent advancements in synthesis, pharmacological activity, and target engagement highlight its promise as a candidate for further drug development. Continued research and collaboration will be essential to fully realize its clinical applications and address the remaining hurdles in its development pathway.

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